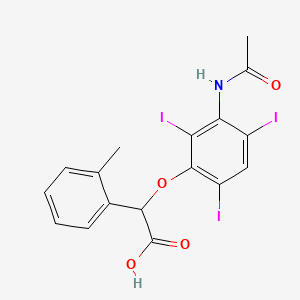
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is a complex organic compound that contains iodine atoms, an acetamido group, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid typically involves multiple steps:
Acetylation: The acetamido group is introduced by reacting the iodinated phenol with acetic anhydride in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the iodinated and acetylated phenol with o-tolylacetic acid under specific conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the acetamido group to an amine.
Substitution: The iodine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxyacetic acids.
Aplicaciones Científicas De Investigación
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a diagnostic agent in imaging techniques due to its iodine content.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid exerts its effects depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Imaging: In diagnostic imaging, the iodine atoms in the compound enhance contrast, allowing for better visualization of tissues.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Acetamido-2,4,6-triiodophenoxy)acetic acid: Similar structure but lacks the o-tolyl group.
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-phenylacetic acid: Similar structure but has a phenyl group instead of an o-tolyl group.
Uniqueness
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(o-tolyl)acetic acid is unique due to the presence of both the acetamido and o-tolyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Propiedades
Número CAS |
23197-58-2 |
|---|---|
Fórmula molecular |
C17H14I3NO4 |
Peso molecular |
677.01 g/mol |
Nombre IUPAC |
2-(3-acetamido-2,4,6-triiodophenoxy)-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C17H14I3NO4/c1-8-5-3-4-6-10(8)15(17(23)24)25-16-12(19)7-11(18)14(13(16)20)21-9(2)22/h3-7,15H,1-2H3,(H,21,22)(H,23,24) |
Clave InChI |
ZPDGRNAWWNUEDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C(=O)O)OC2=C(C=C(C(=C2I)NC(=O)C)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


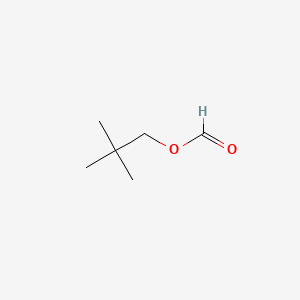
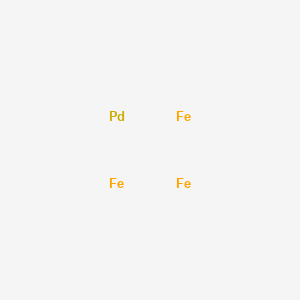

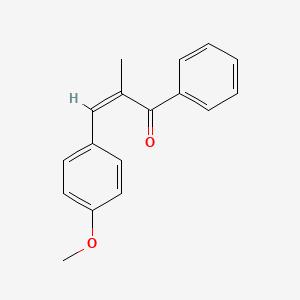
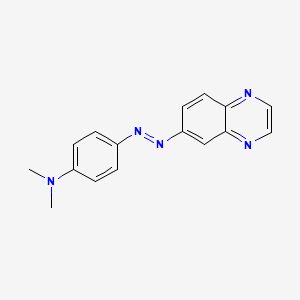
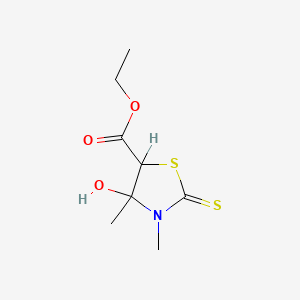
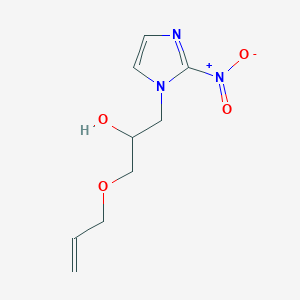
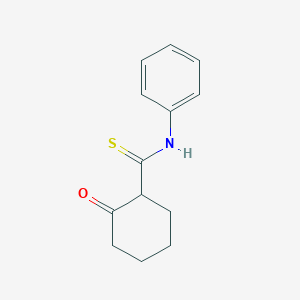
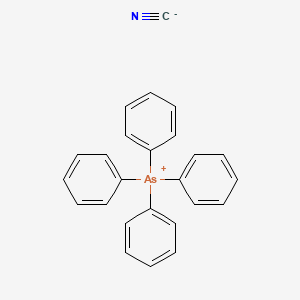


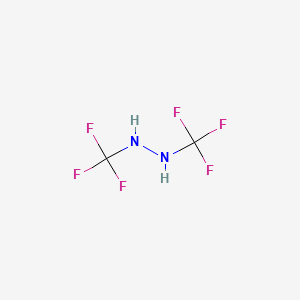
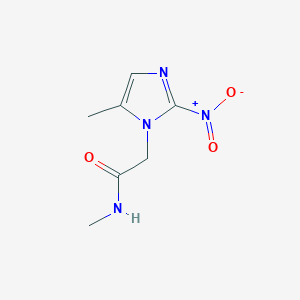
![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
